

# Application of Zinc Dialkyldithiophosphates (ZDDP) as an Antiwear Additive in Hydraulic Fluids

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Zinc dithiophosphate

Cat. No.: B101196

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Application Note ID: AN-ZDDP-HF-001

Version: 1.0

## Introduction

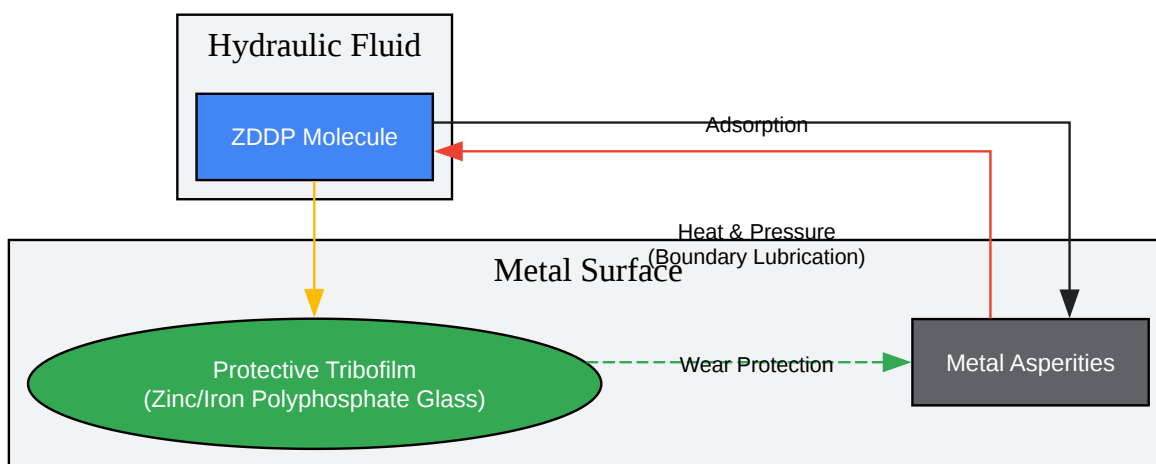
Zinc Dialkyldithiophosphates (ZDDPs) are multifunctional additives widely utilized in hydraulic fluid formulations to provide exceptional antiwear protection, as well as antioxidant and corrosion inhibition properties.[1][2] Under boundary lubrication conditions, where the protective oil film is insufficient to prevent metal-to-metal contact, ZDDPs decompose under heat and pressure to form a durable, sacrificial tribofilm on metallic surfaces.[3] This protective layer minimizes wear and extends the operational life of hydraulic components, particularly in high-pressure systems.

This document provides detailed application notes, experimental protocols for performance evaluation, and quantitative data on the efficacy of ZDDP as an antiwear additive in hydraulic fluids.

## Mechanism of Action

The antiwear functionality of ZDDP is attributed to its ability to form a protective film on metal surfaces under thermal and mechanical stress.[3] This process can be summarized in the following key stages:

- **Adsorption:** ZDDP molecules, which are polar, are adsorbed onto the metal surfaces within the hydraulic system.
- **Decomposition:** Under the high temperatures and pressures generated at asperity contacts, the ZDDP molecule undergoes thermal and tribochemical decomposition.<sup>[3]</sup> This decomposition is a complex process that may involve the formation of linkage isomers as intermediate species.
- **Tribofilm Formation:** The decomposition products, primarily zinc and iron polyphosphates along with metal sulfides, react with the metal surface to form a glassy, pad-like protective film, often referred to as a tribofilm. This film typically has a layered structure, with a sulfur-rich layer closer to the metal substrate and a phosphate-rich layer towards the lubricant.
- **Wear Protection:** This resilient tribofilm acts as a sacrificial barrier, preventing direct metal-to-metal contact and thereby reducing friction and wear.



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Fig. 1: ZDDP Antiwear Mechanism

## Performance Characteristics & Data

The inclusion of ZDDP in hydraulic fluids significantly enhances their antiwear properties. The typical treat rate for ZDDP in hydraulic fluid formulations ranges from 0.5% to 3.0% by weight. The effectiveness of ZDDP is commonly evaluated using standardized tribological tests.

## Four-Ball Wear Test (ASTM D4172)

This test evaluates the wear-preventive characteristics of a lubricant under sliding contact. A rotating steel ball is pressed against three stationary steel balls, and the resulting wear scars on the stationary balls are measured. A smaller wear scar diameter indicates better antiwear performance.

Fluid Formulation	ZDDP Concentration (wt%)	Average Wear Scar Diameter (mm)
Base Hydraulic Oil	0	0.85
Formulated Hydraulic Oil	1.0	0.45

Table 1: Illustrative Four-Ball Wear Test Results (ASTM D4172). Data is representative of typical performance.

## Vickers Vane Pump Test (ASTM D2882)

This test is a more realistic simulation of hydraulic system operation, evaluating the antiwear properties of a fluid in a high-pressure vane pump. The total weight loss of the pump's ring and vanes is measured after a set duration. Lower weight loss signifies superior wear protection. While specific side-by-side public data is scarce, performance specifications for hydraulic fluids often mandate a maximum weight loss in this test.

Fluid Formulation	ZDDP Concentration (wt%)	Total Weight Loss (Ring & Vanes) (mg)	Performance Requirement
Base Hydraulic Oil (Illustrative)	0	> 500	-
Formulated Hydraulic Oil	1.0	< 90	Pass

Table 2: Vickers 35VQ25 Vane Pump Test Results. Data for the formulated oil is based on performance requirements. Data for the base oil is illustrative to show expected performance

differences.

## Experimental Protocols

### Protocol for Four-Ball Wear Test (based on ASTM D4172)

Objective: To determine the wear preventive characteristics of hydraulic fluids with and without ZDDP.

Apparatus: Four-Ball Wear Tester.

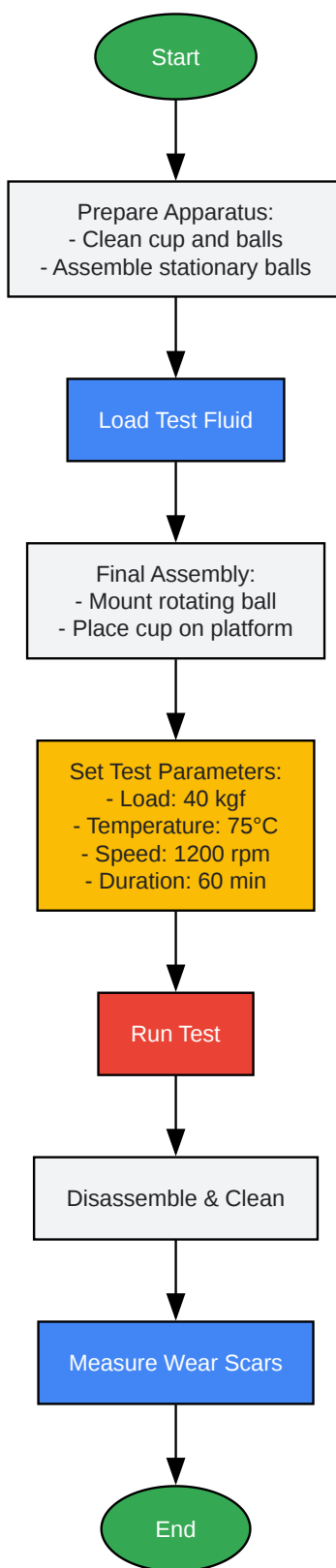
Materials:

- Test Fluid A: Base hydraulic oil (without ZDDP).
- Test Fluid B: Formulated hydraulic oil with 1.0 wt% ZDDP.
- AISI 52100 steel balls (12.7 mm diameter).

Procedure:

- Thoroughly clean the test cup and four new steel balls with a suitable solvent and dry them.
- Assemble the test cup with three stationary balls and lock them in place.
- Pour the test fluid into the cup to a level that covers the stationary balls.
- Place the fourth ball in the chuck of the drive spindle.
- Assemble the test cup onto the tester platform.
- Apply a load of 40 kgf (392 N).
- Set the temperature controller to 75°C.
- Start the motor and operate at a rotational speed of 1200 rpm for 60 minutes.
- After the test duration, stop the motor, remove the load, and disassemble the test cup.

- Clean the three stationary balls and measure the diameter of the wear scars in two perpendicular directions for each ball using a microscope.
- Calculate the average wear scar diameter for the three balls.



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Fig. 2: Four-Ball Wear Test Workflow

## Protocol for Vickers Vane Pump Test (based on ASTM D2882)

**Objective:** To evaluate the antiwear characteristics of hydraulic fluids in a constant volume vane pump.

**Apparatus:** Vickers V-104C or 35VQ25 vane pump test stand.

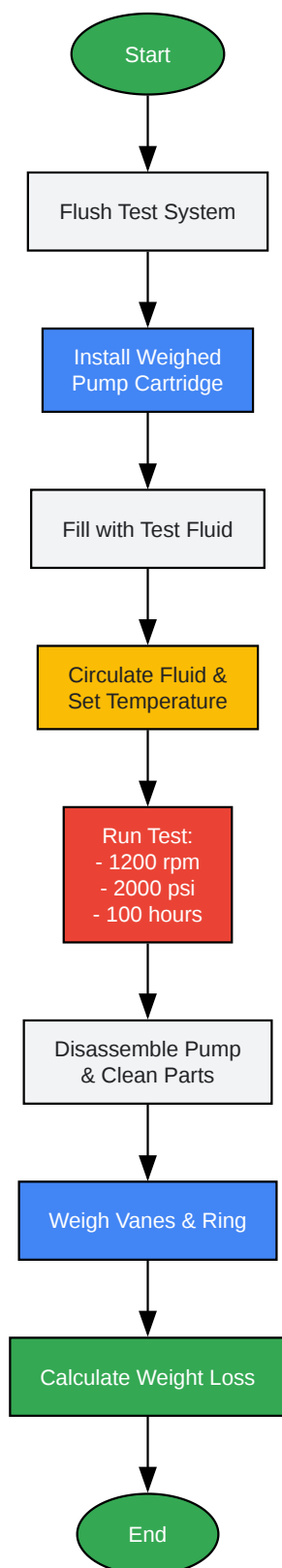
**Materials:**

- Test Fluid A: Base hydraulic oil (without ZDDP).
- Test Fluid B: Formulated hydraulic oil with 1.0 wt% ZDDP.
- New, pre-weighed pump cartridge (vanes and ring).

**Procedure:**

- Flush the entire test system thoroughly with a filtered solvent and then with the test fluid.
- Install the new, pre-weighed pump cartridge.
- Fill the reservoir with the test fluid (typically around 26.5 L).
- Circulate the fluid through the system to ensure complete wetting and to remove any trapped air.
- Bring the fluid to the specified test temperature (e.g., 66°C for ISO VG 46 and lighter, 80°C for heavier grades).
- Start the pump and operate at a constant speed of 1200 rpm and a pressure of 13.8 MPa (2000 psi).
- Run the test for a duration of 100 hours.
- At the conclusion of the test, drain the fluid and carefully disassemble the pump.
- Clean the vanes and ring with a suitable solvent and dry them.

- Weigh the vanes and ring to the nearest 0.1 mg.
- Calculate the total weight loss by subtracting the final weight from the initial weight.





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Fig. 3: Vickers Pump Test Workflow

## Conclusion

ZDDP remains a highly effective and widely used antiwear additive in hydraulic fluids. Its ability to form a protective tribofilm under boundary lubrication conditions is critical for the longevity and reliability of hydraulic systems. Standardized testing, such as the Four-Ball Wear Test and the Vickers Vane Pump Test, quantitatively demonstrates the significant improvement in wear protection afforded by ZDDP-containing formulations. The selection of ZDDP type (primary vs. secondary alkyl groups) and concentration allows for the tailoring of hydraulic fluid performance to specific application requirements, balancing antiwear efficacy with thermal and hydrolytic stability.[3]

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## References

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